molecular formula C21H31BrN2OS B5222757 2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide

2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide

Cat. No. B5222757
M. Wt: 439.5 g/mol
InChI Key: MAQABJJWRNEMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and has the potential to be used in a wide range of applications.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. It has been shown to have promising results in various studies, and has the potential to be used in a wide range of applications. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to certain types of cells, and may have side effects that need to be carefully monitored.

Future Directions

There are many future directions for research on 2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide. One area of research could be focused on the development of new treatments for cancer and Alzheimer's disease using this compound. Another area of research could be focused on understanding the mechanism of action of this compound, and how it interacts with different types of cells. Finally, future research could be focused on developing new synthesis methods for this compound, to make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide involves the reaction of cyclododecanone with hydrazine hydrate and 3-bromobenzyl chloride. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide. The resulting product is then purified using various techniques, such as column chromatography, to obtain a pure compound.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer, such as breast cancer and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(cyclododecylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31BrN2OS/c22-19-12-10-11-18(15-19)16-26-17-21(25)24-23-20-13-8-6-4-2-1-3-5-7-9-14-20/h10-12,15H,1-9,13-14,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQABJJWRNEMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NNC(=O)CSCC2=CC(=CC=C2)Br)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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